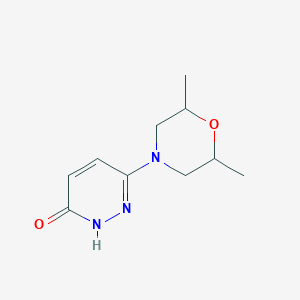
6-(2,6-Dimethylmorpholino)pyridazin-3-ol
Overview
Description
6-(2,6-Dimethylmorpholino)pyridazin-3-ol, also known as 6-DMP, is a heterocyclic organic compound that has been used in a variety of scientific research applications. 6-DMP is a highly versatile compound, with a range of interesting properties that make it a useful tool for scientists.
Scientific Research Applications
Synthetic Pathways and Scaffold Applications
6-(2,6-Dimethylmorpholino)pyridazin-3-ol and related compounds demonstrate their utility in organic synthesis, particularly as scaffolds for drug discovery. The research by Pattison et al. (2009) highlights the use of pyridazinone systems in synthesizing various disubstituted and ring-fused systems through sequential nucleophilic aromatic substitution. This process is instrumental in generating polyfunctional systems potentially applicable in drug discovery, showing the versatile nature of pyridazinone derivatives in synthetic chemistry (Pattison et al., 2009).
Optical Properties and Electron Donor Applications
The compound and its analogs exhibit intriguing optical and thermal properties as highlighted in the study by Palion-Gazda et al. (2019). The derivatives explored in this study, which involve morpholine and other electron-donating groups, showcase structure-dependent fluorescence properties and thermal stability. Such properties are indicative of potential applications in materials science, particularly in the creation of materials with specified optical properties (Palion-Gazda et al., 2019).
Electrochromic Applications
In the realm of electrochromic materials, the study by Cho et al. (2015) presents novel electron acceptors derived from pyridazinone systems. These compounds, characterized by low-lying LUMO energy levels, are synthesized through a regioselective inverse electron demand Diels–Alder reaction. The resultant conjugated polymers exhibit impressive electrochromic properties, such as high contrast and stability, indicating their potential in the development of electrochromic devices (Cho et al., 2015).
Fluorescence and Cell Imaging Applications
Liang et al. (2013) explore the application of pyridazinone derivatives in the development of full-color tunable fluorescent dyes. This study illustrates the utility of these compounds in cell imaging, demonstrating their potential in biomedical applications. The tunability of the emission spectrum and the ability to undergo efficient cross-coupling reactions make these derivatives valuable tools in biological research and diagnostics (Liang et al., 2013).
properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-13(6-8(2)15-7)9-3-4-10(14)12-11-9/h3-4,7-8H,5-6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOISZGMYLJOBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylmorpholino)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



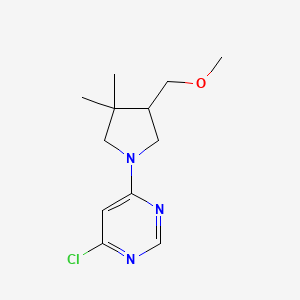

![3-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1480054.png)
![(2-(Piperidin-4-yl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1480056.png)
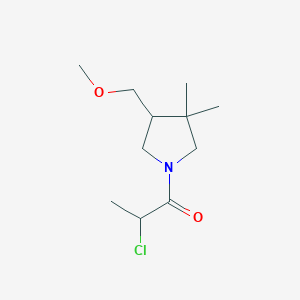
![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-ol](/img/structure/B1480060.png)

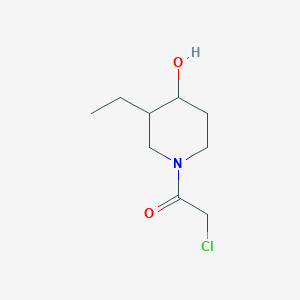
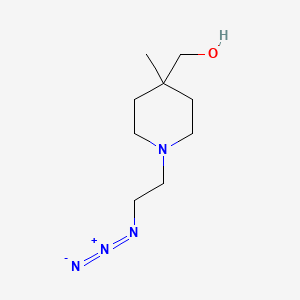
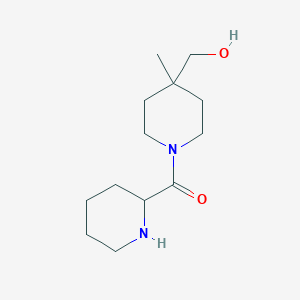
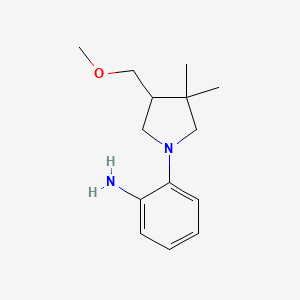
![4-(Methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1480068.png)
![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480069.png)
